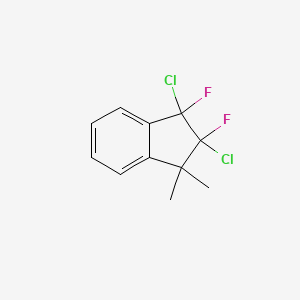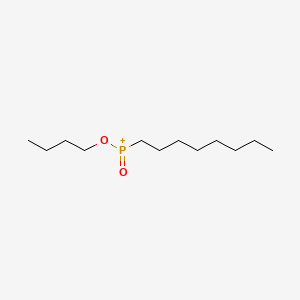
Butyl octylphosphinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl octylphosphinate is an organophosphorus compound with the molecular formula C₁₂H₂₇O₂P It is a phosphinate ester, characterized by the presence of a phosphorus atom bonded to two oxygen atoms, one of which is further bonded to a butyl group and the other to an octyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butyl octylphosphinate typically involves the reaction of butylphosphinic acid with octanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the esterification process. The reaction conditions often include heating the mixture under reflux to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to enhance the reaction rate and efficiency.
化学反応の分析
Types of Reactions
Butyl octylphosphinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate ester to phosphine.
Substitution: The ester groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine.
Substitution: Various alkyl or aryl phosphinates depending on the substituents used.
科学的研究の応用
Butyl octylphosphinate has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving phosphorus-containing compounds.
Industry: It is used in the formulation of flame retardants, plasticizers, and lubricants.
作用機序
The mechanism by which butyl octylphosphinate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphorus atom in the compound can form strong bonds with metal ions and other nucleophiles, making it an effective ligand in coordination complexes. In biological systems, it may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation.
類似化合物との比較
Similar Compounds
- Butyl phosphinate
- Octyl phosphinate
- Dimethyl phosphinate
- Diethyl phosphinate
Uniqueness
Butyl octylphosphinate is unique due to its specific combination of butyl and octyl groups, which confer distinct chemical and physical properties. Compared to other phosphinates, it may exhibit different solubility, reactivity, and binding affinity, making it suitable for specialized applications in various fields.
特性
CAS番号 |
63886-54-4 |
|---|---|
分子式 |
C12H26O2P+ |
分子量 |
233.31 g/mol |
IUPAC名 |
butoxy-octyl-oxophosphanium |
InChI |
InChI=1S/C12H26O2P/c1-3-5-7-8-9-10-12-15(13)14-11-6-4-2/h3-12H2,1-2H3/q+1 |
InChIキー |
JUCNTEIJIIMFMY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC[P+](=O)OCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


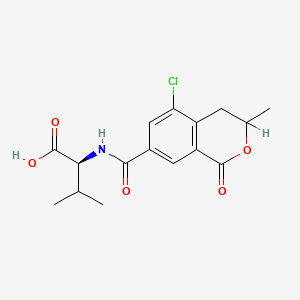
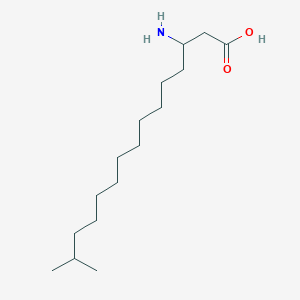
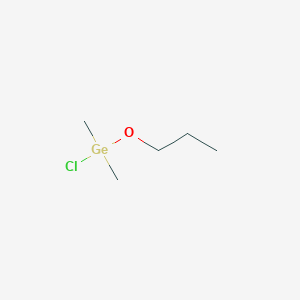
![N-[5-(Hydrazinecarbonyl)-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B14497576.png)
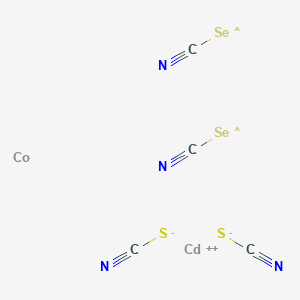
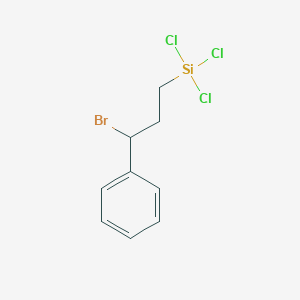
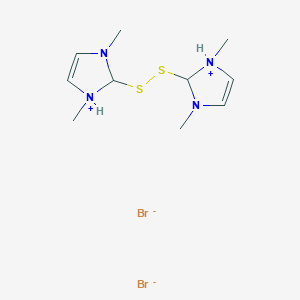
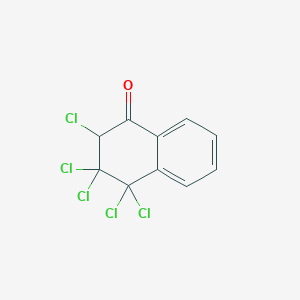

![2-[(1-Chloropropan-2-yl)oxy]propanoic acid](/img/structure/B14497616.png)
![N-[2-(Dimethylamino)naphthalene-1-sulfonyl]-L-phenylalanine](/img/structure/B14497618.png)
![2-[Benzyl(methyl)amino]ethanol;hydrobromide](/img/structure/B14497626.png)
![Ethyl 4-[4-(2-hydroxyethoxy)phenyl]butanoate](/img/structure/B14497630.png)
